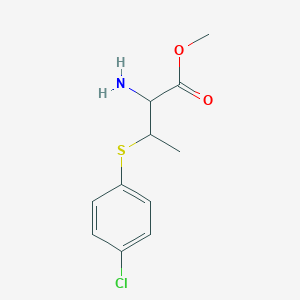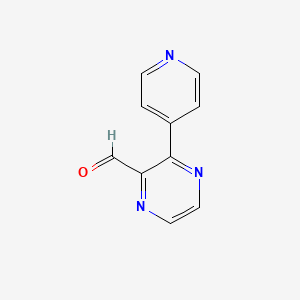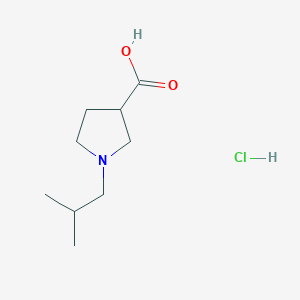
1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as leucine hydrochloride, is an essential amino acid that is commonly found in dietary proteins. It is a nonpolar, aliphatic amino acid that is one of the three branched-chain amino acids (BCAAs), along with valine and isoleucine. Leucine is important for protein synthesis, muscle growth, and repair, and has been the subject of extensive scientific research.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride is significant in the synthesis of various heterocyclic compounds. It is utilized in preparing pyrrolidin-2-ones and derivatives, which are crucial in pharmaceuticals for creating new medicinal molecules with improved biological activity. This process involves introducing different substituents into the nucleus of pyrrolidin-2-ones to enhance their effectiveness (Rubtsova et al., 2020).
Extraction and Purification Processes
The compound plays a role in the extraction and purification processes in the pharmaceutical industry. For example, its structural analogues are involved in the extraction of pyridine-3-carboxylic acid, a compound widely used in food, pharmaceutical, and biochemical industries. This extraction is vital for intensifying the production of acid through enzymatic conversion or biosynthesis (Kumar & Babu, 2009).
Development of Antibacterial Agents
1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride is significant in synthesizing compounds with antibacterial properties. It's instrumental in creating molecules that exhibit anti-inflammatory, analgesic, antipyretic, and even ulcerogenic activities. This makes it an important component in the development of new antibacterial drugs (Abignente et al., 1982).
Synthesis of Pyrrolidine- and Piperidine-Alkanoic Acid Hydrochlorides
This compound is also used in synthesizing pyrrolidine- and piperidine-alkanoic acid hydrochlorides. These processes involve hydrogenation and hydrolysis steps, which are fundamental in pharmaceutical chemistry for creating various drug molecules (Tsui & Wood, 1979).
properties
IUPAC Name |
1-(2-methylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)5-10-4-3-8(6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEZFHNTUNVHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1433044.png)

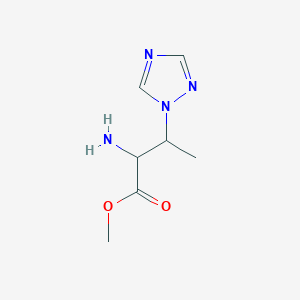
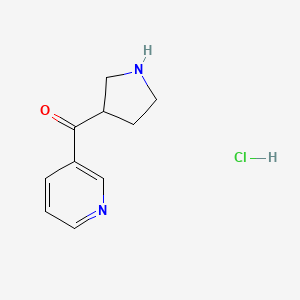
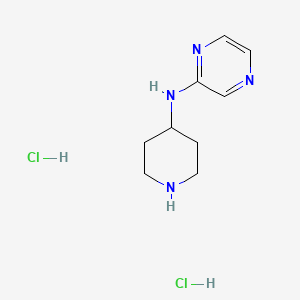

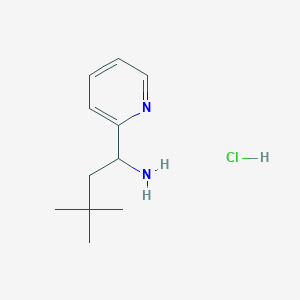

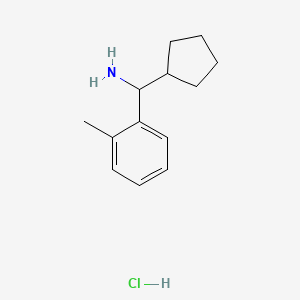
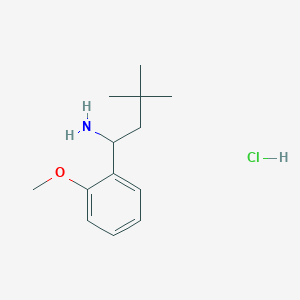
![methyl 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate](/img/structure/B1433059.png)
